molecular formula C9H10F3N3 B14010303 6-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline CAS No. 1083281-94-0

6-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline

Cat. No.: B14010303
CAS No.: 1083281-94-0
M. Wt: 217.19 g/mol
InChI Key: HBQKAXDOLAIMBS-UHFFFAOYSA-N
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Description

6-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of an amino group at the 6th position and a trifluoromethyl group at the 4th position on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with trifluoroacetic acid and a reducing agent such as sodium borohydride. The reaction is carried out under reflux conditions to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-5,6,7,8-tetrahydro-2-methyl-4-(trifluoromethyl)quinazoline
  • 3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine]

Uniqueness

6-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline is unique due to the specific positioning of the amino and trifluoromethyl groups on the quinazoline ring. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development .

Properties

CAS No.

1083281-94-0

Molecular Formula

C9H10F3N3

Molecular Weight

217.19 g/mol

IUPAC Name

4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-6-amine

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)8-6-3-5(13)1-2-7(6)14-4-15-8/h4-5H,1-3,13H2

InChI Key

HBQKAXDOLAIMBS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C(=NC=N2)C(F)(F)F

Origin of Product

United States

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